21-Dehydrocortisol
Description
Nomenclature and Chemical Classification within C21-Steroids
21-Dehydrocortisol belongs to the C21-steroid class, which is characterized by a 21-carbon skeleton. glowm.com Its systematic IUPAC name is 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde. nih.gov The key structural feature that distinguishes this compound from its parent compound, cortisol, is the oxidation of the hydroxyl group at the C21 position to an aldehyde group. nih.gov This seemingly minor alteration significantly impacts its biochemical properties and metabolic fate.
Chemically, this compound is classified as a C21-steroid, a 21-oxo steroid, a 20-oxo steroid, a 3-oxo-Δ4-steroid, an 11β-hydroxy steroid, and a 17α-hydroxy steroid. nih.gov It is functionally related to progesterone (B1679170) and derives from a hydride of a 5α-pregnane. nih.gov The presence of the aldehyde at C21 makes it a steroid aldehyde and a tertiary alpha-hydroxy ketone. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde nih.gov |
| Molecular Formula | C21H28O5 nih.gov |
| Molecular Weight | 360.4 g/mol nih.gov |
| CAS Number | 14760-49-7 nih.gov |
| Synonyms | Hydrocortisone (B1673445) 21-aldehyde, 11β,17-dihydroxy-21-oxoprogesterone, Pregn-4-en-21-al, 11,17-dihydroxy-3,20-dioxo-, (11β)- nih.govontosight.ai |
Historical Context of Identification and Initial Characterization in Steroid Metabolism Research
The identification and study of steroid metabolites have been integral to understanding the full scope of adrenal cortex function. While cortisol (initially known as Compound F) and cortisone (B1669442) (Compound E) were identified in the 1930s and their profound physiological effects were recognized by the late 1940s, the characterization of their various metabolites, including this compound, followed as analytical techniques became more sophisticated. wikipedia.org
Initial research into steroid metabolism often involved the analysis of urine and adrenal extracts to isolate and identify the byproducts of hormone synthesis and degradation. The presence of this compound was confirmed through these early investigations, highlighting the oxidative processes that corticosteroids undergo in the body. For instance, studies involving the perfusion of adrenal glands were instrumental in identifying the various chemical transformations of steroids. nih.gov The development of chromatographic techniques, such as thin-layer chromatography (TLC) and later, high-performance liquid chromatography (HPLC), played a crucial role in separating and identifying minute quantities of steroid metabolites like this compound from complex biological samples. nist.govnist.gov The National Institute of Standards & Technology (NIST) certified Cortisol (Hydrocortisone) as a Standard Reference Material (SRM 921), which also quantified impurities including this compound, demonstrating its recognition as a significant related substance. nist.govnist.gov
Conceptual Framework of Steroid Oxidative Transformations and Metabolite Significance
The metabolism of steroids is a complex network of enzymatic reactions primarily aimed at their inactivation and facilitation of their excretion. Oxidative transformations are a cornerstone of this process, modifying the structure and biological activity of the parent hormones. nih.gov Key enzymes involved in these transformations include various dehydrogenases and cytochrome P450 monooxygenases. nih.govnih.gov
The conversion of cortisol to this compound is a prime example of such an oxidative transformation, specifically the oxidation of a primary alcohol to an aldehyde. This reaction is part of a broader metabolic pathway that ensures the clearance of potent glucocorticoids from circulation, thereby regulating their physiological effects. ontosight.ai The significance of metabolites like this compound lies in their ability to provide a window into the activity of specific metabolic pathways. For example, the levels of this compound and other metabolites can serve as biomarkers for the function of enzymes involved in steroidogenesis and steroid catabolism. ontosight.ai Aberrations in these pathways can be indicative of various endocrine disorders. ontosight.ai
Table 2: Key Compounds in the Cortisol Metabolic Pathway
| Compound Name | Chemical Formula | Key Role |
|---|---|---|
| Cortisol | C21H30O5 | Primary glucocorticoid hormone ontosight.ai |
| This compound | C21H28O5 | Oxidative metabolite of cortisol nih.gov |
| Cortisone | C21H28O5 | Inactive metabolite of cortisol wikipedia.org |
| Prednisolone (Δ1-Cortisol) | C21H28O5 | Synthetic corticosteroid rjwave.org |
| Progesterone | C21H30O2 | Precursor to corticosteroids glowm.com |
| 11-Deoxycortisol | C21H30O4 | Precursor to cortisol ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIELFMXLFHFDRT-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240524 | |
| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14760-49-7 | |
| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14760-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Dehydrocortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014760497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15472 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROCORTISONE 21-ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2H26EPI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic and Transformational Pathways of 21 Dehydrocortisol
Enzymatic Generation from Cortisol: Oxidation at C-21
The formation of 21-dehydrocortisol, chemically known as (11β)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-al, involves the oxidation of the primary alcohol at the C-21 position of the cortisol molecule. annualreviews.orgresearchgate.net This conversion is a critical step in the metabolic pathway that can ultimately lead to the formation of acidic steroid metabolites. nih.govebi.ac.uk
Identification of Specific Oxidoreductase Activities
The enzymatic machinery responsible for the direct oxidation of cortisol to this compound resides within cellular components, particularly in the liver. Studies utilizing liver cytosols (the soluble portion of the cytoplasm) from various species have demonstrated the capacity to oxidize cortisol. ebi.ac.ukgenecards.org This transformation is part of a broader metabolic process that further converts corticosteroids into acidic end-products. ebi.ac.uk
While the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is primarily known for converting cortisol to cortisone (B1669442) by oxidizing the 11β-hydroxyl group, some evidence suggests it may also facilitate the oxidation of cortisol to this compound under specific conditions. ontosight.ai However, the principal enzymes identified for transformations at the C-21 position are more broadly classified as 21-hydroxysteroid dehydrogenases. The systematic name for the enzyme class that includes this activity is 21-hydroxysteroid:NAD+ 21-oxidoreductase (EC 1.1.1.150), which catalyzes the reversible reaction between a 21-hydroxysteroid and its corresponding 21-aldehyde form. wikipedia.org
Mechanistic Pathways of 21-Aldehyde Formation
The formation of the 21-aldehyde from the 21-hydroxy group of cortisol is an oxidation reaction. This process is a key step in the degradation pathway of corticosteroids. researchgate.netresearchgate.net The transformation of the dihydroxyacetone side chain of cortisol leads to the creation of this compound, which can then be further metabolized. nih.gov This oxidative degradation is a recognized pathway for hydrocortisone (B1673445). researchgate.net
The general mechanism involves an oxidoreductase enzyme that facilitates the removal of two hydrogen atoms from the C-21 primary alcohol (—CH₂OH), forming an aldehyde (—CHO). This reaction requires an oxidizing agent, typically an enzyme cofactor like NAD+, to accept the hydrogen atoms. The transformation represents the first step in a sequence that can lead to the formation of a carboxylic acid at C-21, known as cortisolic acid, with this compound acting as the intermediate. nih.gov
Interconversion with Cortisol and Related Steroids
The metabolic story of this compound is not one of unidirectional formation but of a reversible equilibrium with cortisol, governed by specific dehydrogenase enzymes.
Reduction to Cortisol via 21-Hydroxysteroid Dehydrogenase Activity
The conversion of this compound back to cortisol is a reduction reaction catalyzed by the enzyme 21-hydroxysteroid dehydrogenase. ebi.ac.uknih.gov This enzymatic activity has been identified in liver tissues and demonstrates the reversible nature of the C-21 oxidation/reduction process. wikipedia.org
Enzymatic Reactions at C-21
| Reaction | Substrate | Product | Enzyme | Cofactor |
| Oxidation | Cortisol | This compound | 21-Hydroxysteroid Oxidoreductase | NAD+ |
| Reduction | This compound | Cortisol | 21-Hydroxysteroid Dehydrogenase | NADH |
Stereospecificity of Enzymatic Reduction (e.g., (21R)- and (21S)-Cortisol Formation)
Detailed biochemical studies have revealed a high degree of stereospecificity in the enzymatic reduction of this compound. ebi.ac.uknih.gov Using isotopically labeled cofactors and substrates, researchers have synthesized both (21R)-[21-³H]cortisol and (21S)-[21-³H]cortisol. ebi.ac.uknih.gov
The stereochemical outcome of the reduction is dependent on the specific experimental setup. The reaction of this compound with (4S)-[4-³H]NADH, catalyzed by 21-hydroxysteroid dehydrogenase, results in the specific transfer of the tritium (B154650) atom to form (21S)-[21-³H]cortisol. ebi.ac.uknih.gov Conversely, the enzyme-catalyzed reduction of 21-dehydro[21-³H]cortisol with unlabeled NADH yields (21R)-[21-³H]cortisol. ebi.ac.uknih.gov This demonstrates that the enzyme can produce distinct stereoisomers at the C-21 position, a finding confirmed through nuclear magnetic resonance studies. nih.gov
Stereospecific Reduction of this compound
| Reactants | Product | Stereochemistry |
| This compound + (4S)-[4-³H]NADH | (21S)-[21-³H]Cortisol | Tritium transferred from NADH to form the (21S) epimer. |
| 21-Dehydro[21-³H]cortisol + NADH | (21R)-[21-³H]Cortisol | Tritium from the substrate is retained, forming the (21R) epimer. |
Cofactor Dependence in Enzymatic Reactions (e.g., NADH)
The activity of hydroxysteroid dehydrogenases is critically dependent on nicotinamide (B372718) cofactors. nih.gov For the reductive pathway, converting this compound to cortisol, the enzyme 21-hydroxysteroid dehydrogenase specifically utilizes NADH (Nicotinamide Adenine (B156593) Dinucleotide, reduced form) as the electron donor. ebi.ac.uknih.gov The reverse oxidative reaction, from cortisol to this compound, would correspondingly require the oxidized form of the cofactor, NAD+. wikipedia.org The balance and intracellular concentrations of these cofactors play a significant role in determining the directionality of the reaction in vivo.
Differentiation from Related Glucocorticoid Aldehydes (e.g., 21-Dehydrocortisone)
This compound is structurally and metabolically distinct from other glucocorticoid aldehydes, most notably 21-dehydrocortisone (B1220591). The primary difference lies in the functional group at the C-11 position of the steroid nucleus.
This compound possesses an 11β-hydroxyl group, similar to cortisol. nih.gov
21-Dehydrocortisone , on the other hand, features an 11-keto group, analogous to cortisone. nih.gov
This seemingly minor structural variance has significant implications for their metabolic fates. Cortisol and cortisone are interconverted by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.org Similarly, this compound and 21-dehydrocortisone can be reversibly reduced back to their parent compounds, cortisol and cortisone, respectively. oup.com
Studies have indicated that cortisone or its metabolites are likely better precursors for C-21 oxidation than cortisol. oup.com This suggests a metabolic preference that leads to a predominance of 11-keto derivatives among the C-21 carboxy metabolites of cortisol. oup.com The oxidation of 21-dehydrocortisone can lead to the formation of an alpha-hydroxy ketone, which can then be converted to cortisol or progesterone (B1679170). biosynth.com
Cellular and Subcellular Localization of Transformational Enzymes
The enzymes responsible for the transformation of this compound are strategically located within specific cells and subcellular compartments, ensuring efficient and regulated metabolism.
Role of Liver Cytosolic Enzymes in Cortisol Oxidation and this compound Formation
The liver is a primary site for steroid metabolism, and its cytosolic enzymes play a pivotal role in the oxidation of cortisol and the subsequent formation and transformation of this compound.
Cytosolic fractions (post-microsomal supernatants) from the livers of rats, hamsters, and mice have been shown to oxidize cortisol. nih.gov This process can lead to the formation of this compound, which serves as an intermediate in the pathway to C-21 carboxylic acid metabolites known as cortoic acids. nih.govoup.com
Research has demonstrated that liver cytosolic enzymes can convert this compound into various other metabolites. For instance, in mouse liver cytosol, this compound is predominantly converted to the 20α-hydroxy epimer. nih.gov In contrast, rat and hamster liver cytosols can convert this compound to both 20α- and 20β-hydroxy acids. ebi.ac.uk The enzyme 21-hydroxysteroid dehydrogenase, found in liver cytosol, catalyzes the NADH-dependent reduction of this compound back to cortisol. nih.govnih.gov
The table below summarizes the key enzymes involved in this compound metabolism and their localization.
| Enzyme | Function | Cellular/Subcellular Localization |
| 11β-hydroxysteroid dehydrogenase type 2 | Oxidation of cortisol to this compound | Adrenal cortex ontosight.ai |
| 21-hydroxysteroid dehydrogenase | Reduction of this compound to cortisol | Liver cytosol nih.govnih.gov |
| Various cytosolic enzymes | Oxidation of this compound to cortoic acids and other metabolites | Liver cytosol nih.govebi.ac.uk |
Metabolism and Biotransformation of 21 Dehydrocortisol
Downstream Metabolic Fates and Products
21-Dehydrocortisol stands at a metabolic crossroads, subject to further oxidation or reduction, which dictates the nature of its ultimate metabolites.
A significant metabolic pathway for corticosteroids like hydrocortisone (B1673445) (cortisol) is the oxidation of the dihydroxyacetone side chain. scispace.com This process proceeds sequentially, with this compound serving as a crucial intermediate. researchgate.netingentaconnect.compsu.edu The 21-aldehyde group of this compound is oxidized to a carboxylic acid, forming cortisolic acid. ingentaconnect.compsu.edu Subsequent cleavage of the side chain leads to the formation of cortienic acid, which is a major, biologically inactive metabolite excreted in human urine. ingentaconnect.compsu.eduamazonaws.com This metabolic inactivation pathway is a foundational concept in the design of "soft steroids," where cortienic acid is used as a lead compound. scispace.comingentaconnect.com
In addition to the pathway leading to cortienic acid, this compound can be transformed into various hydroxy acid metabolites. This involves the reduction of the C-20 ketone followed by oxidation of the C-21 aldehyde. Studies using liver cytosols (post-microsomal supernatants) from rats, hamsters, and mice have demonstrated the oxidation of this compound to 11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-oic acids. ebi.ac.ukresearchgate.net
Research has revealed species-specific differences in the stereochemistry of this conversion. ebi.ac.ukresearchgate.net
Mouse liver enzymes predominantly yield the 20α-hydroxy epimer from this compound. ebi.ac.ukresearchgate.net
Rat and hamster liver cytosols convert this compound into both 20α- and 20β-hydroxy acids, with the 20α-epimer being the more abundant product. ebi.ac.uk
| Species | Primary Metabolite(s) | Reference |
|---|---|---|
| Mouse | 11β,17,20α-trihydroxy-3-oxo-pregn-4-en-21-oic acid (>90%) | ebi.ac.uk, researchgate.net |
| Rat | Both 20α- and 20β-hydroxy acids (20α predominant) | ebi.ac.uk |
| Hamster | Both 20α- and 20β-hydroxy acids (20α predominant) | ebi.ac.uk |
Cortoic acids are the 21-carboxy analogues of cortols and cortolones. researchgate.net The biotransformation of cortisol to cortoic acids proceeds through this compound. oup.comnih.gov Studies suggest that "isosteroids," such as isocortisol (11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-al), are key intermediates in this process. oup.com These isosteroids are formed by the reduction of the C-20 ketone of this compound. oup.com
Once formed, these isosteroid intermediates are at a pivotal junction: they can either be reduced at the C-21 aldehyde to form neutral hexahydro metabolites (like cortols and cortolones) or oxidized to form the acidic cortoic acids. oup.com This establishes the isosteroid pathway as a preferred route for the biosynthesis of cortoic acids from primary corticosteroids. oup.com
Comparative Metabolic Efficiency and Pathways
The efficiency of these metabolic transformations can be influenced by the structure of the parent steroid.
While cortisol is the initial substrate for C-21 oxidation, studies indicate that its transformation to cortolic acids is not direct. oup.comoup.com Research involving labeled cortisol tracers has shown that only about 17% of cortisol undergoes C-21 oxidation, with a portion of this being reversed by back-reduction to C-21-hydroxy metabolites. oup.com
Furthermore, evidence suggests that metabolites of cortisol that have already undergone ring-A reduction, such as tetrahydrocortisone (B135524) (THE), are more efficient precursors for C-21 oxidation and subsequent transformation to cortoic acids than cortisol itself. oup.comoup.com The pathway appears to favor the sequence: Cortisol → THE → IsoTHE → Cortoic Acids. oup.com In this sequence, this compound and its ring-A-reduced analogues (isosteroids) serve as critical intermediates. oup.com The isotope ratio of isolated β-cortolonic acid indicates that isoTHE is a preferred precursor for cortoic acids, highlighting the importance of the isosteroid pathway. oup.com
In Vitro and In Vivo Metabolic Studies
The metabolic pathways of this compound have been elucidated through a combination of in vitro and in vivo experiments.
Enzymological Characterization in Animal Liver Cytosols (e.g., mouse, rat, hamster)
The biotransformation of this compound, a steroid aldehyde, is significantly influenced by enzymes present in the liver cytosol of various animal species. nih.govebi.ac.uk Cytosolic preparations (post-microsomal supernatants) from the livers of mice, rats, and hamsters have been shown to actively metabolize this compound, primarily through oxidative and reductive pathways. nih.gov The key enzymes involved in these transformations are 21-hydroxysteroid dehydrogenases, which exhibit varying substrate specificities and dependencies on the cofactors NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) and NADPH (nicotinamide adenine dinucleotide phosphate, reduced form). oup.comoup.com
In vitro studies using liver cytosols have demonstrated that this compound is a substrate for enzymes that convert it to cortisol and further to acidic metabolites. nih.gov For instance, cytosols from rat, hamster, and mouse livers all catalyze the oxidation of this compound to 11β, 17, 20-trihydroxy-3-oxo-pregn-4-en-21-oic acids. nih.gov However, the stereochemistry of the resulting hydroxy acid metabolites differs among species.
Mouse liver enzymes, in particular, show a high degree of stereospecificity, yielding over 90% of the 20α-hydroxy epimer from this compound. nih.govebi.ac.uk In contrast, liver cytosols from both rats and hamsters convert this compound to a mixture of both 20α- and 20β-hydroxy acids, with the 20α-epimer being the predominant form. nih.govebi.ac.uk
The reduction of this compound back to cortisol is catalyzed by 21-hydroxysteroid dehydrogenases. oup.comoup.com Studies in rats have identified both NADH- and NADPH-dependent forms of this enzyme. oup.com The NADH-dependent enzyme specifically reduces this compound but not 21-dehydrocorticosterone, whereas the NADPH-dependent enzyme can reduce both substrates. oup.com This suggests a potential regulatory mechanism for corticosteroid metabolism based on the availability of specific pyridine (B92270) nucleotide cofactors. oup.com The activity of these enzymes is also subject to developmental changes, with levels of both NADH- and NADPH-dependent dehydrogenases in rats increasing from the prenatal period to three weeks of age. oup.com
Table 1: Metabolism of this compound in Animal Liver Cytosols
| Animal Model | Primary Metabolic Reaction | Key Enzymes | Major Metabolites | Cofactor Dependency | Reference |
|---|---|---|---|---|---|
| Mouse | Oxidation, Reduction | 21-Hydroxysteroid Dehydrogenase | 20α-hydroxy epimer of 11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-oic acid (>90%) | N/A | nih.govebi.ac.uk |
| Rat | Oxidation, Reduction | NADH- and NADPH-dependent 21-Hydroxysteroid Dehydrogenases | Mix of 20α- and 20β-hydroxy acids (20α predominant), Cortisol | NADH, NADPH | nih.govebi.ac.ukoup.com |
| Hamster | Oxidation, Reduction | 21-Hydroxysteroid Dehydrogenase | Mix of 20α- and 20β-hydroxy acids (20α predominant) | N/A | nih.govebi.ac.uk |
Molecular Interactions and Theoretical Biological Activities of 21 Dehydrocortisol
Interactions with Steroid-Binding Proteins
The interaction of 21-dehydrocortisol with various proteins in the body is a critical determinant of its potential biological activity and transport. These interactions, particularly with corticosteroid-binding globulin (transcortin), have been the subject of scientific investigation to understand how this cortisol metabolite behaves in a physiological context.
Binding Affinity and Specificity with Transcortin (Corticosteroid-Binding Globulin)
Research indicates that this compound interacts with human plasma transcortin, also known as corticosteroid-binding globulin (CBG). oup.comoup.com However, its binding characteristics are notably different from those of cortisol. Studies have shown that cortisol and this compound likely interact with transcortin at different loci. oup.comdeepdyve.com This is evidenced by experiments where the addition of unlabeled cortisol competitively inhibits the binding of labeled cortisol to transcortin but has minimal effect on the binding of this compound. oup.comdeepdyve.com
Furthermore, the stability of the binding differs significantly. When subjected to conditions such as heating or acidification, nearly all cortisol bound to transcortin is liberated. In contrast, a substantial amount of this compound remains bound to the protein under the same conditions, suggesting a more robust or different type of interaction. oup.comdeepdyve.com
Influence of Environmental Conditions on Binding Dynamics (e.g., temperature, alkalinity)
The binding of this compound to transcortin is sensitive to environmental factors such as temperature and pH. The influence of these conditions on the binding dynamics of this compound is inversely related to that of cortisol. oup.com
Temperature: The maximal binding of this compound to transcortin occurs at 37°C, which is physiologic body temperature. oup.comdeepdyve.com This is in stark contrast to cortisol, which exhibits its highest binding at lower temperatures (0-4°C). oup.comdeepdyve.com As the temperature increases, the binding of cortisol decreases, while the binding of this compound increases. oup.com
Alkalinity (pH): The interaction of this compound with transcortin is also pH-dependent. The binding capacity increases with rising alkalinity, while it is significantly reduced in acidic conditions, with low binding observed at a pH of 4. oup.comdeepdyve.com Although both steroids show increased binding with higher pH, the specific patterns of this relationship differ between this compound and cortisol. oup.com
| Condition | Cortisol Binding | This compound Binding |
|---|---|---|
| Optimal Temperature | 0-4°C | 37°C |
| pH | Increases with alkalinity, low at pH 4 | Increases with alkalinity, low at pH 4 (different pattern from cortisol) |
| Binding Stability (to heating/acidification) | Labile (<5% remains bound) | Stable (~50-80% remains bound) |
| Competitive Inhibition by Unlabeled Cortisol | Yes | Little to no effect |
Interactions with Other Proteins (e.g., histones, hemoglobin, insulin)
Scientific literature suggests that this compound also interacts with histones. oup.com The nature of this interaction is thought to involve the formation of Schiff bases between the 21-aldehyde group of the steroid and the amino groups of the protein. oup.com
Theoretical Modulatory Roles in Molecular Processes
While the full biological significance of this compound is still under investigation, theoretical roles based on its structure and observed interactions have been proposed.
Induction of Proangiotensin Synthesis
Studies have shown that this compound can induce the synthesis of proangiotensin (also known as angiotensinogen) with an efficiency comparable to that of cortisol. ebi.ac.uk This suggests a potential role for this compound in the renin-angiotensin system, which is crucial for regulating blood pressure and fluid balance. The induction of proangiotensin by this compound was found to be inhibited by actinomycin (B1170597) D and cycloheximide, indicating that this process is dependent on gene transcription and protein synthesis. ebi.ac.uk
Structural Determinants for Observed Molecular Activities (e.g., Delta 4-ene-3-one, 11β-OH, C-20 carbonyl)
The molecular activities of corticosteroids, including their ability to bind to proteins and induce biological responses, are dictated by their specific chemical structures. For the induction of proangiotensin, several structural features of this compound are considered crucial and are shared with cortisol:
Delta 4-ene-3-one structure in Ring A: This α,β-unsaturated ketone system is a common and essential feature for the biological activity of many corticosteroids. ebi.ac.uk
11β-OH group on Ring C: The presence and orientation of the hydroxyl group at the 11th carbon position are critical for glucocorticoid activity. ebi.ac.uk
C-20 carbonyl group on the side chain: This ketone group is also considered important for the observed biological activity. ebi.ac.uk
The unique feature of this compound is the presence of an aldehyde group at the C-21 position, in contrast to the hydroxyl group found in cortisol. This structural difference is responsible for the distinct binding characteristics with transcortin, including the different binding site and the greater stability of the bond. oup.comoup.com The reactivity of the 21-aldehyde group allows for the potential formation of Schiff bases with amino groups on proteins, a type of interaction not possible for the 21-hydroxyl group of cortisol. oup.com
| Structural Feature | Associated Molecular Activity |
|---|---|
| Delta 4-ene-3-one (Ring A) | Essential for proangiotensin induction |
| 11β-OH group (Ring C) | Crucial for proangiotensin induction |
| C-20 carbonyl group (Side Chain) | Important for proangiotensin induction |
| C-21 aldehyde group (Side Chain) | Contributes to unique binding characteristics with transcortin (different binding locus, increased stability) and potential for Schiff base formation |
Conceptual Linkages to Oxidative Stress Pathways in Steroid Biochemistry
The formation and metabolism of this compound, the aldehyde derivative of cortisol, are intrinsically linked to oxidative processes within steroid biochemistry. While direct experimental studies exclusively focused on this compound's role in oxidative stress are limited, conceptual linkages can be established by examining its chemical nature, its metabolic pathway, and the broader relationship between corticosteroids and cellular redox states.
The conversion of the 21-hydroxyl group of cortisol to a 21-aldehyde group to form this compound is, by definition, an oxidation reaction. nih.gov This biochemical transformation is a critical juncture in the metabolic fate of cortisol and can be influenced by the cellular redox environment. Conditions of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can theoretically favor the oxidation of corticosteroids. nih.gov
The presence of a highly reactive aldehyde group at the C21 position of the steroid nucleus suggests a potential for interactions with cellular macromolecules and participation in oxidative stress-related pathways. Aldehydes are known to be susceptible to further oxidation and can react with nucleophilic groups in proteins and nucleic acids, potentially leading to cellular damage.
Research on the metabolism of corticosterone, a glucocorticoid structurally similar to cortisol, has shown that oxidative stress can alter its metabolic pathways, shifting the preference from reduction to oxidation. nih.gov This includes the oxidation of the 21-hydroxyl group. Enzymes such as aldehyde dehydrogenases (ALDHs) are responsible for the further oxidation of steroidal aldehydes to their corresponding carboxylic acids. researchgate.net Notably, certain ALDH isozymes, like ALDH3A2, are reported to be induced by reactive oxygen species, suggesting a feedback loop where oxidative stress could enhance the clearance of reactive steroid aldehydes. nih.gov
The enzymatic reduction of this compound back to cortisol is dependent on the availability of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and the activity of 21-hydroxysteroid dehydrogenase. nih.gov In a state of oxidative stress, the cellular pool of reducing equivalents like NADH may be depleted, which could theoretically impair the reduction of this compound, leading to its accumulation or its diversion towards other metabolic pathways, such as oxidation to steroidal 20-oxo-21-oic acids. researchgate.net
Furthermore, glucocorticoids themselves have a complex and sometimes paradoxical relationship with oxidative stress. While they are potent anti-inflammatory agents, some studies suggest that glucocorticoids can also induce the production of ROS. This raises the possibility that the formation of this compound could be a marker or a consequence of glucocorticoid-induced oxidative stress.
Advanced Research Methodologies for 21 Dehydrocortisol Analysis
Synthetic Routes for Research-Grade 21-Dehydrocortisol
The generation of high-purity this compound for research applications is a critical first step for any investigation into its biological or chemical properties. Laboratory synthesis provides a controlled method for producing this compound.
The laboratory preparation of this compound typically involves the selective oxidation of the C21 primary alcohol of a suitable precursor steroid. Hydrocortisone (B1673445) (cortisol) serves as a common and logical starting material for this transformation. The chemical reaction involves the conversion of the hydroxyl group (-CH₂OH) at position 21 to an aldehyde group (-CHO).
While specific, detailed protocols for the oxidation of hydrocortisone to this compound are not extensively published in readily available literature, the synthesis can be inferred from related reactions. For instance, the enzymatic reduction of this compound to form stereospecific tritiated cortisol ([21-³H]cortisol) is a known process, indicating that this compound is a viable chemical entity that can be produced and used as a substrate. nih.gov The synthesis of related corticosteroids often involves multiple chemical steps, and similar principles would apply to the targeted oxidation of hydrocortisone. researchgate.net This process requires careful selection of oxidizing agents to prevent over-oxidation to a carboxylic acid or unwanted reactions at other sites on the steroid skeleton.
Ensuring the purity of synthesized this compound is paramount, as contaminants can significantly impact experimental outcomes. A primary concern during synthesis is the potential for artifact formation, including byproducts from incomplete reactions or side reactions.
A significant challenge in working with steroids is the high degree of structural similarity among them. For example, 21-deoxycortisol, which lacks the C21 hydroxyl group entirely, is structurally similar and can interfere with certain analytical methods. wikipedia.org This is particularly problematic in less specific techniques like immunoassays, where antibodies may cross-react with multiple structurally related steroids, leading to falsely high measurements of the target analyte. wikipedia.org The presence of residual starting material (hydrocortisone) or other steroid intermediates would also compromise the purity of the final product. Therefore, modern analytical methods that offer high selectivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential to distinguish this compound from potential impurities and confirm the purity of the prepared standard. wikipedia.org
Chromatographic and Spectrometric Characterization Techniques
A suite of sophisticated analytical techniques is required to separate, identify, and characterize this compound, ensuring its identity and purity before its use in research.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids, including this compound and its related compounds. It allows for the efficient separation of individual steroids from a complex mixture, as well as their precise quantification. nih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC, offers even greater resolution and speed.
In a typical application, a steroid mixture is passed through a column packed with a stationary phase (e.g., C18) under high pressure. nih.govnih.gov A liquid mobile phase then elutes the compounds at different rates depending on their chemical properties, leading to separation. For instance, a method developed for the simultaneous measurement of 21-deoxycortisol, cortisol, and other steroids utilizes a C18 column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). nih.govresearchgate.net Such methods are crucial for purifying synthesized this compound and for accurately quantifying it in biological or experimental samples, often by comparing the detector response to that of a known concentration standard. researchgate.net HPLC is also valuable as a purification step prior to other analyses to eliminate interfering substances. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Column Type | Atlantis dC18 (3 μm) | nih.gov |
| Mobile Phase | 20.0 mM ammonium acetate and acetonitrile (50:50, v:v) | nih.gov |
| Flow Rate | Isocratic flow at 0.3 mL/minute | nih.gov |
| Alternative Column | Coreshell C18 (Kinetex, 2.6 µm) | researchgate.net |
| Alternative Mobile Phase | Gradient from 80% phase A (water + 0.05% formic acid) and 20% phase B (methanol) to 10% phase A and 90% phase B | nih.gov |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an exceptionally powerful tool for steroid analysis. It offers high sensitivity and unparalleled specificity, making it the gold standard for confirming the identity of compounds like this compound and overcoming the cross-reactivity issues inherent in immunoassays. wikipedia.org
In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A specific parent ion is selected, fragmented through collision with an inert gas (like argon), and the resulting product ions are detected. nih.gov This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification. For the related compound 21-deoxycortisol, a specific mass transition (m/z 347.17 → 311.12) is monitored for quantification. nih.gov Isotopic analysis, where atoms in the molecule are replaced with heavier isotopes (e.g., deuterium), can also be performed with MS, which is useful in metabolic studies and for creating internal standards for precise quantification. nih.gov
| Parameter | Value/Description (for related steroid 21-deoxycortisol) | Reference |
|---|---|---|
| Ionization Mode | Positive Ion Mode | nih.gov |
| Parent Ion → Product Ion (m/z) | 347.17 → 311.12 | nih.gov |
| Collision Gas | Argon | nih.gov |
| Collision Energy | 20 eV | nih.gov |
| Ion Source Temperature | 150°C | nih.gov |
| Desolvation Temperature | 500°C | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural and stereochemical elucidation of organic molecules, including steroids. While MS can confirm molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
NMR has been critically applied to determine the stereochemistry at the C21 position of cortisol. nih.gov In a study involving the enzymatic reduction of this compound to produce cortisol labeled with deuterium (B1214612) at C21, NMR was used to distinguish between the two possible stereoisomers (epimers). nih.gov By analyzing the chemical shifts and coupling constants of the hydrogen atoms at C21, researchers could identify the specific orientation of the atoms, confirming the stereospecificity of the enzymatic reaction. nih.gov This level of detail is crucial for understanding enzyme mechanisms and for confirming the precise three-dimensional structure of synthesized steroid standards. Both 1H NMR and 13C NMR are used to provide a complete picture of the molecule's structure. doi.org
Thin Layer Chromatography (TLC) in Preparative and Analytical Contexts
Thin Layer Chromatography (TLC) serves as a fundamental chromatographic technique for both the qualitative analysis and the preparative isolation of corticosteroids, including metabolites like this compound. researchgate.net Its application is advantageous due to its simplicity, low cost, and the ability to process multiple samples simultaneously. analis.com.my
In an analytical context, TLC is used to separate this compound from a mixture of other steroids, such as its precursor cortisol and related metabolites. The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. nih.gov The choice of mobile phase is critical for achieving effective separation. nih.govresearchgate.net For corticosteroids, which possess a range of polarities, solvent systems are often composed of a mixture of nonpolar and polar components. researchgate.net Systems containing chloroform, dichloromethane, acetone, or methanol (B129727) are commonly employed to separate steroids with similar structures. nih.govasean.org The presence of the aldehyde group at C21 in this compound, in contrast to the primary alcohol in cortisol, results in a difference in polarity that allows for chromatographic separation. Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm) or by spraying with a chemical reagent, such as a mixture of sulfuric acid and methanol, followed by heating. analis.com.myasean.org
In a preparative context (Prep-TLC), the methodology is scaled up to purify and isolate quantities of this compound from a reaction mixture or biological extract. sorbtech.comnih.gov Prep-TLC plates are larger and have a thicker layer of stationary phase (e.g., 500 µm to 2000 µm) to accommodate higher sample loads, ranging from milligrams to grams. sorbtech.comrochester.edu The crude sample is applied as a concentrated band near the bottom of the plate, which is then developed in an appropriate solvent system. rochester.edu After separation, the distinct bands corresponding to the different compounds are visualized. The band containing the target compound, this compound, is physically scraped from the plate. The compound is then recovered by eluting it from the silica gel with a polar solvent, followed by filtration and evaporation of the solvent. rochester.edu This technique is particularly useful for obtaining purified samples for further structural analysis or biological testing. sorbtech.comnih.govrochester.edu
Interactive Table: TLC Systems for Corticosteroid Separation
Below is a summary of typical Thin Layer Chromatography systems used for the separation of corticosteroids, which are applicable for the analysis of this compound.
| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v/v) | Application |
| Silica Gel | Chloroform, Acetone, Petroleum Ether | Optimized Mixture | Analytical Separation of Steroid Isomers nih.gov |
| Silica Gel | Dichloromethane, Methanol, Water | 95:5:0.2 | Identification of Corticosteroids in Products asean.org |
| Silica Gel | Chloroform, Acetone | 40:10 | Analytical Separation of Anabolic-Androgenic Steroids researchgate.net |
| Silica Gel | n-Hexane, Ethyl Acetate | 7:3 | Preparative Purification of Reaction Products youtube.com |
Application of In Vitro Systems for Mechanistic Studies
In vitro systems, which utilize components of a biological system outside of a living organism, are indispensable for conducting mechanistic studies on the metabolism of this compound. These controlled environments allow researchers to investigate specific enzymatic reactions, identify metabolites, and elucidate metabolic pathways without the complexities of whole-organism physiology.
Studies Utilizing Isolated Enzymes and Subcellular Fractions (e.g., Liver Cytosols)
The use of subcellular fractions, such as liver cytosols (the soluble portion of the cell's cytoplasm), has been crucial in understanding the metabolic fate of this compound. nih.govnih.gov Research has demonstrated that liver cytosols from various species, including rats, hamsters, and mice, can enzymatically oxidize this compound. These studies have shown that the compound is converted into 20α- and 20β-hydroxy acids, with the 20α-hydroxy epimer being the predominant product in mouse liver cytosols. This suggests that the oxidation of the corticosteroid side chain proceeds through intermediate steps involving this compound.
Furthermore, studies with isolated and purified enzymes provide a more granular view of specific metabolic conversions. A key enzyme in the metabolism of this compound is 21-hydroxysteroid dehydrogenase. In vitro assays using this enzyme have been instrumental in demonstrating the stereospecific reduction of this compound to cortisol. nih.gov By incubating this compound with the enzyme in the presence of the cofactor NADH, researchers can precisely study the kinetics and stereochemistry of the conversion of the C21 aldehyde back to a primary alcohol, forming cortisol. nih.gov
Interactive Table: Findings from In Vitro Studies with Subcellular Fractions and Isolated Enzymes
This table summarizes key research findings on the metabolism of this compound using various in vitro systems.
| In Vitro System | Substrate | Key Enzyme(s) | Observed Reaction | Product(s) |
| Rat and Hamster Liver Cytosols | This compound | Oxidoreductases | Oxidation | 20α- and 20β-hydroxy acids |
| Mouse Liver Cytosol | This compound | Oxidoreductases | Oxidation | >90% 20α-hydroxy epimer |
| Isolated Enzyme Preparation | This compound | 21-Hydroxysteroid Dehydrogenase | Stereospecific Reduction | Cortisol nih.gov |
Radioisotope Tracers in Enzyme Activity Assays
Radioisotope tracers, particularly those incorporating tritium (B154650) (³H), are powerful tools for investigating the mechanisms of enzyme activity with high sensitivity. nih.govscispace.com Their use in assays allows for the precise tracking and quantification of substrates and products, even at very low concentrations. nih.gov
In the context of this compound metabolism, radioisotopes have been used to elucidate the stereochemistry of its enzymatic reduction. Seminal studies have synthesized stereospecifically labeled cortisol by reducing this compound with the enzyme 21-hydroxysteroid dehydrogenase in the presence of a tritium-labeled cofactor, (4S)-[4-³H]NADH. nih.gov The transfer of tritium from the NADH molecule to the C21 position of this compound resulted in the formation of (21S)-[21-³H]cortisol. Conversely, when 21-dehydro[21-³H]cortisol (where the substrate itself is labeled) was reduced with unlabeled NADH, the product was (21R)-[21-³H]cortisol. nih.gov By analyzing the distribution of radioactivity in the products, researchers could definitively establish the precise stereochemical course of the enzymatic reaction. nih.gov This level of mechanistic detail is often unattainable without the use of radioisotope tracers.
Interactive Table: Use of Radioisotope Tracers in this compound Enzyme Assays
This table details the application of tritium tracers in studying the enzymatic reduction of this compound.
| Labeled Reactant | Enzyme | Unlabeled Cofactor/Substrate | Labeled Product | Research Finding |
| (4S)-[4-³H]NADH | 21-Hydroxysteroid Dehydrogenase | This compound | (21S)-[21-³H]Cortisol | Demonstrates tritium transfer from the 4S position of NADH to form the 21S epimer of cortisol. nih.gov |
| 21-Dehydro[21-³H]cortisol | 21-Hydroxysteroid Dehydrogenase | NADH | (21R)-[21-³H]Cortisol | Demonstrates the formation of the 21R epimer of cortisol from a labeled substrate. nih.gov |
Emerging Research Perspectives and Unexplored Avenues
Elucidation of Novel Enzymatic Pathways and Their Regulation
The biosynthesis and metabolism of 21-dehydrocortisol are governed by a specific set of enzymatic reactions, primarily involving oxidoreductases. This compound is a C21-steroid formed when the 21-hydroxy group of cortisol is oxidized to an aldehyde. nih.gov This conversion can be mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) under certain conditions. ontosight.ai It is considered an intermediate in the broader steroidogenesis pathway, which converts cholesterol into a variety of steroid hormones. ontosight.aiwikipedia.org
The primary metabolic fate of this compound appears to be its reduction back to cortisol or further oxidation to acidic metabolites. The enzyme 21-hydroxysteroid dehydrogenase (also referred to as hydroxysteroid dehydrogenase) utilizes NADH as a cofactor to stereospecifically reduce the aldehyde group of this compound, reforming cortisol. ebi.ac.uknih.govnih.gov Extensive research has demonstrated that this reduction is highly specific; the reaction with (4S)-[4-3H]NADH results in the formation of (21S)-[21-3H]cortisol. ebi.ac.uknih.gov
Furthermore, liver cytosol preparations from various species, including rats, hamsters, and mice, have been shown to metabolize cortisol into 11β, 17, 20-trihydroxy-3-oxo-pregn-4-en-21-oic acids (cortolic acids), a process in which this compound is an obligatory intermediate. ebi.ac.uk This suggests that the oxidation of cortisol to this compound is the initial step in a pathway leading to the formation of hydroxy acid metabolites, representing a route for glucocorticoid catabolism. ebi.ac.uk The regulation of these enzymatic pathways is critical for maintaining local and systemic glucocorticoid tone.
| Enzyme | Action on this compound | Cofactor | Significance |
| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Formation (from Cortisol) | - | Pre-receptor control of glucocorticoid receptor activation. ontosight.ai |
| 21-Hydroxysteroid Dehydrogenase | Reduction (to Cortisol) | NADH | Regenerates active cortisol from the aldehyde form. nih.govnih.gov |
| Liver Cytosolic Enzymes | Oxidation (to Cortolic Acids) | - | Part of a catabolic pathway for cortisol clearance. ebi.ac.uk |
Investigation of this compound's Theoretical Interplay with Other Endogenous Aldehydes in Steroid Signaling
As a steroid aldehyde, this compound belongs to a chemical class that includes other potent signaling molecules, most notably aldosterone (B195564), the principal human mineralocorticoid. ebi.ac.uk The presence of the reactive aldehyde group at the C-21 position distinguishes this compound from cortisol and invites theoretical exploration into its potential interplay with other endogenous aldehydes in steroid signaling. ontosight.ai
This structural similarity suggests the possibility of shared enzymatic processing or competition for receptor binding sites. Research has shown that in nephrectomized rats, this compound and aldosterone induced the production of plasma proangiotensin with the same efficiency as cortisol. ebi.ac.uk This finding indicates that for this specific biological endpoint, the aldehyde functionality does not diminish, and may even contribute to, the steroid's activity. The study concluded that the Δ4-ene-3-one structure in ring A, the 11β-hydroxyl group, and the carbonyl group at C-20 are crucial for this activity, features shared by cortisol, aldosterone, and this compound. ebi.ac.uk
The existence of a family of steroid aldehydes suggests a potential for complex cross-talk and regulation within the broader endocrine system. Future research may uncover specific receptors or enzymatic pathways that are selective for steroid aldehydes, or investigate how the presence of this compound might modulate the signaling of other aldehyde-containing hormones like aldosterone.
Development of Advanced Analytical Tools for High-Resolution Profiling in Complex Biological Matrices
The accurate measurement of steroid hormones is analytically challenging due to their structural similarity and the wide range of concentrations found in biological fluids. nih.gov The analysis of this compound and related metabolites in complex matrices such as blood, urine, saliva, and tissues requires highly sensitive and specific analytical techniques. nih.gov
Historically, methods evolved from less specific bioassays to immunoassays like ELISA, which offer high throughput but can suffer from cross-reactivity. nih.govnih.gov The gold standards for steroid analysis have become mass spectrometry-based techniques. Gas chromatography-mass spectrometry (GC-MS) provides high sensitivity and reproducibility but typically requires a chemical derivatization step to make the steroids volatile. nih.govnih.govmdpi.com
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted method for comprehensive steroid profiling, or "steroidomics." nih.govmdpi.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry, allowing for the simultaneous quantification of a large panel of steroids without the need for derivatization. mdpi.commdpi.com The development of robust LC-MS/MS methods is crucial for distinguishing between closely related isomers, such as this compound and its isomer 21-deoxycortisol, which is a key biomarker for congenital adrenal hyperplasia. nih.govresearchgate.net Effective sample preparation, including solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is a critical prerequisite for removing interfering substances from the biological matrix and ensuring accurate quantification. nih.govtandfonline.com
| Analytical Technique | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA, RIA) | Antibody-antigen binding | High throughput, simple, low cost. nih.gov | Potential for cross-reactivity, lower specificity. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds coupled with mass-based detection | High sensitivity and reproducibility. nih.gov | Requires chemical derivatization, lengthy sample preparation. nih.govmdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid-phase separation coupled with mass-based detection | High specificity and sensitivity, no derivatization needed, multiplexing capability. nih.govmdpi.com | Higher instrument cost, potential for matrix effects. nih.gov |
Theoretical Contributions to Broader Steroid Hormone Networks and Metabolic Homeostasis
The study of this compound contributes to a deeper understanding of the vast and interconnected network of steroid hormones that governs metabolic homeostasis. As an intermediate in cortisol metabolism, its formation and clearance are part of the system that regulates the bioavailability of active glucocorticoids. ontosight.ai Glucocorticoids like cortisol exert profound effects on glucose metabolism, immune function, and the stress response. endocrinology.org
The balance between cortisol and its metabolites is tightly controlled at a pre-receptor level by enzymes such as the 11β-hydroxysteroid dehydrogenases. wikipathways.orgoup.com The conversion of cortisol to this compound and its subsequent metabolism to inert cortolic acids represents a catabolic branch of this network, contributing to the termination of the glucocorticoid signal. ebi.ac.uk In endocrine disorders characterized by enzymatic defects, such as congenital adrenal hyperplasia (CAH), steroidogenic pathways are rerouted, leading to the accumulation of specific precursors and atypical metabolites. nih.govendocrine-abstracts.org While this compound is not a primary diagnostic marker for these conditions, its pathway illustrates the principle of metabolic diversion and highlights the complexity of the steroid network. Understanding these minor or alternative pathways is crucial for a complete picture of steroid hormone action and dysfunction.
Comparative Biochemical Studies Across Diverse Biological Systems and Species for Evolutionary Insights
Comparative studies of steroid metabolism across different species provide valuable insights into the evolution of endocrine systems. Phylogenetic analyses suggest that the complex steroidogenesis pathways seen in vertebrates were elaborated independently from those in other animal lineages, likely through the recruitment of enzymes, such as cytochrome P450s, that originally functioned in detoxifying foreign substances (xenobiotics). nih.gov
Early biochemical research on this compound utilized enzymes from a variety of animal models, revealing species-specific differences in its metabolism. For instance, a study on liver development in rats and calves found distinct patterns and cofactor dependencies (NADH vs. NADPH) for the 21-hydroxysteroid dehydrogenases that reduce this compound. oup.com In rats, the NADH-dependent enzyme was specific for this compound, whereas the NADPH-dependent enzyme could also reduce 21-dehydrocorticosterone. oup.com Furthermore, the metabolic end-products can differ; liver enzymes from mice primarily produce the 20α-hydroxy epimer from this compound, while rat and hamster enzymes yield a mix of 20α- and 20β-hydroxy acids. ebi.ac.uk These differences underscore the evolutionary divergence of metabolic pathways even among mammals. The presence of cortisol-metabolizing enzymes in gut microbes, which have co-evolved separately from their hosts, adds another layer of complexity and a target for comparative biochemical investigation. biorxiv.org
| Species | Enzyme Source | Finding | Reference |
| Rat, Bovine | Liver | Developmental changes and different cofactor requirements (NADH/NADPH) for 21-hydroxysteroid dehydrogenase activity. | oup.com |
| Mouse | Liver Cytosol | Primarily converts this compound to its 20α-hydroxy epimer. | ebi.ac.uk |
| Rat, Hamster | Liver Cytosol | Converts this compound to a mixture of 20α- and 20β-hydroxy acids. | ebi.ac.uk |
| Sheep | Liver | Source of 21-hydroxysteroid dehydrogenase used for stereochemical studies. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established methodologies for quantifying 21-dehydrocortisol in biological samples, and how do they address sensitivity and specificity challenges?
- Methodology : Radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques. RIA offers high sensitivity (detection limits ~0.1 ng/mL) but may cross-react with structurally similar steroids, requiring rigorous validation . LC-MS/MS improves specificity by resolving this compound from isomers (e.g., 17-hydroxyprogesterone) using chromatographic separation and multiple reaction monitoring (MRM) transitions . Pre-analytical steps, such as solid-phase extraction, are critical to minimize matrix effects.
Q. How does this compound function as a biomarker in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency?
- Mechanistic Insight : In CAH, impaired 21-hydroxylase activity blocks cortisol synthesis, shunting precursors like 17-hydroxyprogesterone toward alternative pathways. This compound accumulates due to 11β-hydroxylase-mediated oxidation of 17-hydroxyprogesterone, serving as a diagnostic marker. Elevated serum levels (>10 ng/mL) correlate with severe enzyme deficiency . Studies recommend combining this compound with 17-hydroxyprogesterone ratios to improve diagnostic specificity .
Q. What are the key physicochemical properties of this compound that influence its stability and handling in laboratory settings?
- Properties and Protocols : this compound is a solid with limited solubility in polar solvents (e.g., methanol, chloroform). Stock solutions require inert gas purging to prevent oxidation. Long-term storage at -20°C ensures stability (>4 years), while repeated freeze-thaw cycles degrade integrity . Purity assessments via HPLC-UV (≥95%) are mandatory for experimental reproducibility .
Advanced Research Questions
Q. How do pH and temperature modulate the binding affinity of this compound to corticosteroid-binding globulin (CBG), and what experimental designs resolve contradictions in reported binding constants?
- Experimental Design : Competitive binding assays using gel filtration (e.g., Sephadex G-25) reveal pH-dependent interactions. At pH 4, this compound exhibits weaker binding to CBG compared to cortisol, but at physiological pH (7.4), its binding persists even after heat or acid treatment, unlike cortisol . Temperature gradients (0–37°C) further differentiate binding kinetics: cortisol binds maximally at 0–4°C, whereas this compound prefers 37°C, suggesting distinct conformational interactions . Dual-labeling studies (³H-cortisol vs. ¹⁴C-21-dehydrocortisol) can resolve co-binding ambiguities.
Q. What enzymatic pathways explain the oxidative metabolism of this compound, and how do cofactor specificities impact its conversion to steroidal 20-oxo-21-oic acids?
- Pathway Analysis : Sheep adrenal aldehyde dehydrogenase (ALDH) catalyzes the NAD⁺-dependent oxidation of this compound to 20-oxo-21-oic acids. NADP⁺ is inactive, highlighting strict cofactor specificity . Enzyme purification protocols (e.g., ammonium sulfate fractionation) must exclude 21-hydroxysteroid dehydrogenase contamination to avoid confounding results . Kinetic assays (V_max/K_m ratios) comparing substrate analogs (e.g., methylglyoxal) clarify steric and electronic influences on catalytic efficiency.
Q. How can conflicting data on this compound’s role in non-CAH adrenal pathologies (e.g., adrenal adenomas) be reconciled through multi-omics approaches?
- Data Reconciliation : Cohort studies of non-secreting adrenal adenomas show sporadic this compound elevations unrelated to 21-hydroxylase defects . Integrated transcriptomics (CYP17A1/HSD3B2 expression) and steroid profiling (LC-MS/MS panels) can identify aberrant enzyme activities or paracrine signaling mechanisms. Meta-analyses following PRISMA guidelines (systematic review protocols per Cochrane Handbook ) are essential to harmonize heterogeneous clinical datasets.
Q. What novel synthetic strategies improve the yield and scalability of this compound for in vivo mechanistic studies?
- Synthesis Optimization : Semi-synthesis from 11-ketoprogesterone via CYP17A1-mediated hydroxylation is limited by low catalytic turnover. Alternative routes using 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) to oxidize 21-deoxycortisol show higher efficiency but require co-expression with NAD⁺-regenerating enzymes in microbial systems . Microfluidic crystallization techniques enhance purity (>99%) by controlling solvent-antisolvent gradients .
Methodological Best Practices
- Data Presentation : Follow Clinica Chimica Acta guidelines: segregate results (tabular LC-MS/MS data) from discussion, emphasizing novel findings (e.g., unexpected binding kinetics) without redundancy .
- Ethical Reporting : Disclose batch-specific variability in commercial this compound preparations (e.g., CAS 641-77-0) to ensure reproducibility .
- Safety Protocols : Adhere to GHS guidelines: use chemical-impermeable gloves (nitrile) and fume hoods during handling; avoid environmental release (P273) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
